NCT02
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NCT02 is a compound known for its role as a cyclin K degrader. It promotes the ubiquitination and proteasomal degradation of cyclin K and its complex partner cyclin-dependent kinase 12. This compound has shown promise in the research of metastatic colorectal cancer .
科学的研究の応用
NCT02 has a wide range of scientific research applications, particularly in the field of cancer research. It has shown potential in the study of metastatic colorectal cancer by targeting the degradation of cyclin K and cyclin-dependent kinase 12 . This compound is also used in molecular biology to study protein degradation pathways and the role of ubiquitination in cellular processes .
作用機序
Target of Action
The primary targets of NCT02 are Cyclin K (CCNK) and Cyclin-dependent kinase 12 (CDK12) . These proteins play a crucial role in the regulation of gene transcription and DNA damage response, making them important for cell growth and proliferation .
Mode of Action
This compound acts as a molecular glue . It induces the ubiquitination of Cyclin K (CCNK), leading to the proteasomal degradation of both CCNK and its complex partner CDK12 . This degradation disrupts the normal function of these proteins, affecting the transcription process and DNA damage response .
Biochemical Pathways
The degradation of CCNK and CDK12 disrupts the normal cell cycle and DNA repair mechanisms. This can lead to a decrease in tumor growth, as these processes are often dysregulated in cancer cells . The exact biochemical pathways affected by this compound and the downstream effects are still under investigation.
Pharmacokinetics
Given that this compound has been identified as an inhibitor of patient-derived colorectal cancer cell viability , it can be inferred that it has sufficient bioavailability to exert its effects in vivo.
Result of Action
The molecular effect of this compound is the degradation of CCNK and CDK12 . On a cellular level, this leads to a decrease in colorectal cancer cell viability and tumor growth . This suggests that this compound could have potential therapeutic applications in the treatment of colorectal cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of NCT02 involves the preparation of a mother liquor by dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to two years .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified to a high degree of purity (≥99.0%) for laboratory use .
化学反応の分析
Types of Reactions: NCT02 undergoes several types of chemical reactions, primarily focusing on its role in inducing ubiquitination and proteasomal degradation of cyclin K and cyclin-dependent kinase 12 .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include DMSO for solubilization and various solvents for in vivo formulations, such as polyethylene glycol 300 (PEG300), Tween 80, and saline .
Major Products Formed: The major products formed from the reactions involving this compound are ubiquitinated cyclin K and degraded cyclin K and cyclin-dependent kinase 12 complexes .
類似化合物との比較
Similar Compounds: Similar compounds to NCT02 include other cyclin-dependent kinase inhibitors and molecular glues that induce protein degradation. Some examples are:
- Cyclin-dependent kinase 9 inhibitors
- Cyclin-dependent kinase 4/6 inhibitors
- Proteolysis-targeting chimeras (PROTACs)
Uniqueness: this compound is unique in its specific targeting of cyclin K and cyclin-dependent kinase 12 for degradation. Unlike other cyclin-dependent kinase inhibitors that primarily inhibit kinase activity, this compound promotes the degradation of the entire protein complex, making it a valuable tool for studying protein degradation pathways and developing targeted cancer therapies .
特性
IUPAC Name |
2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-10-8-18-17(22-10)19-16(20)7-13-9-21-15-6-12-4-2-3-11(12)5-14(13)15/h5-6,8-9H,2-4,7H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCYEUTXLYDOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC2=COC3=C2C=C4CCCC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790245-61-3 |
Source
|
Record name | 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。